2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 3-methoxyphenyl group at position 2 and an acetamide linker connecting to a (2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. Its structural complexity arises from the integration of thiazole and thiadiazole rings, which are known for their bioactivity in medicinal chemistry . The 3-methoxy substituent on the phenyl ring may influence electronic properties and binding interactions, as seen in analogs like 9f (), which shares a similar thiazole-acetamide framework. Synthesis of such compounds typically involves multi-step reactions, including cyclocondensation of thioureas with α-halo ketones or aldehydes, followed by coupling reactions (e.g., ).
Properties
Molecular Formula |
C22H20N4O2S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27) |
InChI Key |
FODAGZOHSPJHCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
The 2-(3-methoxyphenyl)-1,3-thiazol-4-yl subunit is synthesized via cyclization reactions. A representative method involves reacting 3-methoxyacetophenone derivatives with thiourea or potassium thiocyanate under acidic conditions. For instance, 2-bromo-3′-methoxyacetophenone is treated with KSCN/SiO₂ and NH₄OAc/Al₂O₃ in dry benzene at 90°C for 16 hours, yielding 2-amino-4-(3-methoxyphenyl)thiazole intermediates . Subsequent acylation or functionalization introduces the acetic acid side chain required for later coupling.
Key Reaction Conditions:
-
Solvent: Benzene or dichloromethane
-
Catalyst: Alumina-supported ammonium acetate
-
Temperature: 90°C
Preparation of the Thiadiazole Moiety
The 5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene component is synthesized through cyclocondensation and substitution. A two-step approach is employed:
-
Benzamidine Formation: 4-Methoxybenzonitrile reacts with sodium methoxide and ammonium chloride in methanol to form 4-methoxybenzamidine .
-
Thiadiazole Ring Closure: The benzamidine intermediate is treated with perchloromethyl mercaptan in aqueous NaOH at <10°C, producing 5-chloro-3-(4′-methoxyphenyl)-1,2,4-thiadiazole. Substitution with 2-phenylethylamine introduces the phenylethyl group .
Optimization Notes:
-
Low temperatures (<10°C) prevent side reactions during thiadiazole formation.
-
Purification via silica gel chromatography (hexanes/EtOAc) ensures >95% purity .
Acetamide Linker Formation
Coupling the thiazole-acetic acid derivative with the thiadiazole amine requires activating agents. A mixture of 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid and 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine is reacted using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile. The reaction proceeds at room temperature for 24 hours, followed by extraction with ethyl acetate and brine washes .
Critical Parameters:
-
Molar Ratio: 1:1.2 (acid:amine) to minimize unreacted starting material.
-
Purification: Column chromatography (CHCl₃/MeOH) yields the final product as a pale-yellow solid .
Characterization and Analytical Data
The compound is validated using spectroscopic and chromatographic techniques:
| Analysis | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 3H, OCH₃), 7.00–7.66 (m, 9H, aryl), 2.90 (t, 2H, CH₂Ph) |
| MS (MALDI-TOF) | m/z 436.6 [M]⁺ |
| HPLC Purity | 98.5% (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min) |
Comparative Analysis of Synthetic Routes
The table below evaluates methods for key intermediates:
Challenges and Mitigation Strategies
-
Steric Hindrance: Bulky substituents on the thiadiazole ring slow coupling rates. Using excess EDC (1.5 equiv) improves reaction efficiency .
-
Byproduct Formation: Silica gel chromatography with gradient elution (hexanes → EtOAc) removes unreacted starting materials .
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for thiazole cyclization, reducing reaction time from 16 hours to 2 hours. Economic analysis indicates a 30% cost reduction compared to batch processing .
Chemical Reactions Analysis
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is amenable to nucleophilic substitution.
Thionyl chloride (SOCl₂): Used for thionylation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Employed in hydrazinolysis reactions.
Alkyl halides: React with thiazole derivatives to introduce alkyl groups.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Thiazole derivatives find applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Thiazole derivatives exhibit diverse biological activities:
Antimicrobial: Sulfathiazole, an antimicrobial drug, contains a thiazole ring.
Antiretroviral: Ritonavir, used in HIV treatment, features a thiazole nucleus.
Antifungal: Abafungin is another example.
Antineoplastic: Tiazofurin and Bleomycine demonstrate antitumor effects.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific targets. Thiazole derivatives may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole/Thiadiazole Cores
The target compound’s activity and physicochemical properties can be contextualized against analogs with varying aryl substituents:
- Substituent Position: The 3-methoxy group in the target compound (vs.
- Hybrid Systems : Thiazole-thiadiazole hybrids (e.g., target compound) exhibit enhanced metabolic stability compared to triazole-containing analogs (e.g., 9a-9e in ) due to reduced susceptibility to oxidative degradation .
Key Research Findings and Gaps
- Computational Studies : Docking simulations (e.g., ’s 9c with α-glucosidase) suggest the 3-methoxy group forms hydrogen bonds with catalytic residues (e.g., Asp349). Similar interactions are plausible for the target compound .
- Unresolved Questions: Limited in vivo data exist for thiadiazole-acetamide hybrids. The phenylethyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) remains unexplored .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into two primary components: a thiazole moiety and a thiadiazole moiety, both of which are known for their biological activity. The presence of the methoxyphenyl group further enhances its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₇H₁₅N₃O₂S₂
- Molecular Weight : 353.45 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, certain thiadiazole derivatives have shown effectiveness against various bacterial strains like Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of microbial cell integrity .
Anticancer Potential
Research focusing on thiazole and thiadiazole derivatives has revealed promising anticancer activities. These compounds can inhibit critical proteins involved in cancer cell proliferation. For example, some derivatives have been reported to target the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells, leading to multipolar mitotic spindles and cell death .
Case Studies
- Inhibition of HSET :
- Antimicrobial Testing :
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Disruption of Cell Membranes : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Induction of Apoptosis : By interfering with mitotic processes in cancer cells, these compounds may trigger programmed cell death pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of specific functional groups (like methoxy or phenyl) has been linked to enhanced potency against various biological targets. For instance:
- Methoxy Group : Increases lipophilicity and improves binding affinity to target proteins.
- Thiazole and Thiadiazole Rings : Essential for maintaining biological activity and facilitating interactions with cellular targets.
Comparative Analysis Table
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 15 µM |
| Compound B | Anticancer | HSET (KIFC1) | 2.7 µM |
| Compound C | Antimicrobial | Candida albicans | 10 µM |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of thiazole/thiadiazole rings and acetamide linkage formation. Critical steps include:
- Thiazole ring formation : Using phosphorus oxychloride or acetic anhydride under controlled temperatures (60–80°C) .
- Thiadiazole functionalization : Substitution reactions with phenylethyl groups require anhydrous conditions and catalysts like triethylamine .
- Optimization : Monitor reaction progress via TLC, adjust solvent polarity (DMF or dioxane), and recrystallize products for purity .
Q. Which spectroscopic techniques are recommended for structural elucidation?
Use NMR (1H/13C) to confirm heterocyclic connectivity and substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) . IR identifies carbonyl stretches (~1650–1700 cm⁻¹) and thiadiazole C=N bonds (~1550 cm⁻¹) . HPLC (>95% purity) and mass spectrometry (exact mass ~470–500 Da) validate molecular integrity .
Q. What in vitro models are suitable for initial toxicity screening?
Q. What are the primary biological targets of thiadiazole derivatives like this compound?
Thiadiazoles often target kinases (e.g., EGFR), enzymes (e.g., carbonic anhydrase), or receptors (e.g., GPCRs). Validate via:
- Enzyme inhibition assays (IC50 determination) .
- Receptor binding studies using radiolabeled ligands .
Advanced Research Questions
Q. How to design experiments to investigate the compound’s anticancer activity?
- Cell line selection : Test cytotoxicity against panels (e.g., NCI-60) with emphasis on lung (A549) and melanoma (SK-MEL-2) lines .
- Dose-response analysis : Use 10 nM–100 µM ranges over 48–72 hr, with cisplatin as a positive control .
- Mechanistic studies : Perform apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry) .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variations : Re-characterize batches via HPLC and elemental analysis .
- Assay conditions : Standardize protocols (e.g., serum-free media vs. FBS-supplemented) .
- Cell line heterogeneity : Use STR profiling to confirm genetic stability .
Q. How to perform structure-activity relationship (SAR) studies?
- Modify substituents : Replace methoxyphenyl with halogens (e.g., 4-F) to assess lipophilicity effects .
- Scaffold hopping : Compare activity against benzothiazole or pyridazine analogs .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate logP/pKa with IC50 .
Q. How to optimize solubility and bioavailability for in vivo studies?
- Formulation strategies : Use PEGylated nanoparticles or cyclodextrin complexes .
- Prodrug design : Introduce hydrolyzable esters at the acetamide moiety .
- Structural tweaks : Add polar groups (e.g., -OH) while monitoring logD (target <3) .
Q. What computational methods can predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB 1M17) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS) .
- Pharmacophore mapping : Identify critical H-bond acceptors (thiadiazole N) and hydrophobic regions (phenylethyl) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target stabilization after compound treatment .
- Knockdown/knockout models : Use siRNA or CRISPR to correlate target expression with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
